3-[(3,4-dimethylphenyl)sulfonyl]-6-ethylquinolin-2(1H)-one
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Overview
Description
3-[(3,4-dimethylphenyl)sulfonyl]-6-ethylquinolin-2(1H)-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a quinoline core substituted with a 3,4-dimethylphenylsulfonyl group and an ethyl group, making it a subject of interest in synthetic organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-dimethylphenyl)sulfonyl]-6-ethylquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the sulfonylation of a quinoline derivative with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-dimethylphenyl)sulfonyl]-6-ethylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of sulfonamide or sulfonylthiol derivatives.
Scientific Research Applications
3-[(3,4-dimethylphenyl)sulfonyl]-6-ethylquinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-[(3,4-dimethylphenyl)sulfonyl]-6-ethylquinolin-2(1H)-one involves its interaction with specific molecular targets. The sulfonyl group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein function. The quinoline core may intercalate with DNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-[(3,4-dimethylphenyl)sulfonyl]-6-ethoxyquinolin-4(1H)-one
- 3-[(3,4-dimethylphenyl)sulfonyl]-6-methylquinolin-2(1H)-one
Uniqueness
3-[(3,4-dimethylphenyl)sulfonyl]-6-ethylquinolin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the sulfonyl and ethyl groups on the quinoline core differentiates it from other quinoline derivatives, potentially leading to unique reactivity and applications.
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-6-ethyl-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-4-14-6-8-17-15(10-14)11-18(19(21)20-17)24(22,23)16-7-5-12(2)13(3)9-16/h5-11H,4H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGKXKSRRMLHNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=O)C(=C2)S(=O)(=O)C3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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